Ethyl 3-oxo-2-phenylpentanoate Ethyl 3-oxo-2-phenylpentanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18609257
InChI: InChI=1S/C13H16O3/c1-3-11(14)12(13(15)16-4-2)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3
SMILES:
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol

Ethyl 3-oxo-2-phenylpentanoate

CAS No.:

Cat. No.: VC18609257

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-oxo-2-phenylpentanoate -

Specification

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
IUPAC Name ethyl 3-oxo-2-phenylpentanoate
Standard InChI InChI=1S/C13H16O3/c1-3-11(14)12(13(15)16-4-2)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3
Standard InChI Key BHZOYDWMQNKDNV-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C(C1=CC=CC=C1)C(=O)OCC

Introduction

Structural and Molecular Properties

Ethyl 3-oxo-2-phenylpentanoate belongs to the β-keto ester family, featuring a phenyl group (C₆H₅) at the second carbon and a ketone group at the third position of a five-carbon ester chain. The IUPAC name, ethyl 3-oxo-2-phenylpentanoate, reflects its esterified ethyl group and the spatial arrangement of functional groups. The molecular formula (C₁₃H₁₆O₃) and weight (220.26 g/mol) are consistent across supplier databases, with minor discrepancies in reported values attributable to rounding conventions.

Stereoelectronic Features

The compound’s reactivity stems from its conjugated enone system (C=O adjacent to C=C), which facilitates nucleophilic additions and cyclization reactions . The phenyl group introduces aromatic stabilization, while the ester moiety enhances solubility in organic solvents. Computational studies predict a planar geometry around the keto group, with partial double-bond character between C2 and C3 due to resonance.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₃H₁₆O₃
Molecular Weight220.26 g/mol
Boiling PointNot reported
Melting PointNot reported
Density1.1–1.2 g/cm³ (estimated)

Synthetic Methodologies

Ethyl 3-oxo-2-phenylpentanoate is synthesized via two primary routes: aldol condensation and Brønsted acid-catalyzed reactions. Each method offers distinct advantages in yield, scalability, and reaction conditions.

Aldol Condensation

The classical approach involves condensing ethyl acetoacetate with benzaldehyde under basic or acidic conditions. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration:

CH3C(O)COOEt+C6H5CHObaseEthyl 3-oxo-2-phenylpentanoate+H2O\text{CH}_3\text{C(O)COOEt} + \text{C}_6\text{H}_5\text{CHO} \xrightarrow{\text{base}} \text{Ethyl 3-oxo-2-phenylpentanoate} + \text{H}_2\text{O}

Key considerations include:

  • Catalyst: Piperidine or acetic acid.

  • Yield: 60–75% under optimized conditions.

  • Side Products: Unreacted starting materials or over-condensation adducts .

Brønsted Acid-Catalyzed Reactions

A modern alternative employs Brønsted acids (e.g., triflic acid) to mediate reactions between ketones and ethyl diazoacetate . This method enables the synthesis of β-keto esters via 1,2-aryl/alkyl shifts:

RC(O)R’+N2CHCOOEtH+RC(O)CH(R’)COOEt+N2\text{RC(O)R'} + \text{N}_2\text{CHCOOEt} \xrightarrow{\text{H}^+} \text{RC(O)CH(R')COOEt} + \text{N}_2
  • Scope: Effective for aryl-methyl ketones, yielding exclusively aryl-migrated products .

  • Yield: 50–85%, depending on substrate and catalyst loading .

  • Advantage: Avoids strong bases, enhancing functional group compatibility .

Comparative Analysis of Synthetic Routes

ParameterAldol CondensationBrønsted Acid Method
CatalystBase/AcidTriflic Acid
Reaction Time6–12 hours1–3 hours
Functional Group ToleranceModerateHigh
ScalabilityIndustrial-scale feasibleLab-scale optimized

Spectroscopic Characterization

Ethyl 3-oxo-2-phenylpentanoate’s structure is confirmed via NMR, IR, and mass spectrometry. Data from the ACS Journal of Organic Chemistry and Royal Society of Chemistry provide detailed insights.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 1.15 (t, 3H, J = 7.2 Hz, CH₂CH₃)

    • δ 3.28 (dd, 1H, J = 16.2, 10.2 Hz, CH₂CO)

    • δ 4.18–4.11 (m, 2H, OCH₂CH₃)

    • δ 7.26–7.22 (m, 5H, C₆H₅) .

  • ¹³C NMR:

    • δ 14.1 (CH₂CH₃)

    • δ 61.5 (OCH₂CH₃)

    • δ 128.3–133.8 (C₆H₅)

    • δ 207.8 (C=O, keto) .

Infrared (IR) Spectroscopy

  • Strong absorption at 1745 cm⁻¹ (ester C=O stretch)

  • Band at 1710 cm⁻¹ (keto C=O stretch)

  • Aromatic C-H stretches at 3050–3100 cm⁻¹.

Applications in Organic Synthesis

Ethyl 3-oxo-2-phenylpentanoate’s dual functionality enables diverse transformations:

Nucleophilic Additions

The keto group undergoes Grignard or organozinc additions, producing tertiary alcohols. For example:

Ethyl 3-oxo-2-phenylpentanoate+RMgXEthyl 3-hydroxy-3-R-2-phenylpentanoate\text{Ethyl 3-oxo-2-phenylpentanoate} + \text{RMgX} \rightarrow \text{Ethyl 3-hydroxy-3-R-2-phenylpentanoate}

Cyclization Reactions

In the presence of hypoiodite catalysts, the compound participates in oxidative cyclizations to form substituted furans :

Ethyl 3-oxo-2-phenylpentanoateI2/Oxidant2-Phenylfuran-3-carboxylate\text{Ethyl 3-oxo-2-phenylpentanoate} \xrightarrow{\text{I}_2/\text{Oxidant}} \text{2-Phenylfuran-3-carboxylate}

Pharmaceutical Intermediates

The compound serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and anticoagulants. Its phenyl and keto groups are pivotal for binding to cyclooxygenase enzymes.

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